molecular formula C9H14O2 B3050868 1,3-Cyclopentadiene, 5,5-diethoxy- CAS No. 2931-32-0

1,3-Cyclopentadiene, 5,5-diethoxy-

Cat. No.: B3050868
CAS No.: 2931-32-0
M. Wt: 154.21 g/mol
InChI Key: NRWDMAWHTLVILQ-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 5,5-diethoxy- is an organic compound that belongs to the class of cyclopentadienes It is characterized by the presence of two ethoxy groups attached to the fifth carbon of the cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclopentadiene, 5,5-diethoxy- can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with diethyl carbonate in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,3-cyclopentadiene, 5,5-diethoxy- may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified using techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentadiene, 5,5-diethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclopentane derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentadienes depending on the nucleophile used.

Scientific Research Applications

1,3-Cyclopentadiene, 5,5-diethoxy- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-cyclopentadiene, 5,5-diethoxy- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in cycloaddition reactions, forming new carbon-carbon bonds. The ethoxy groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A simpler analog without the ethoxy groups. It is highly reactive and commonly used in Diels-Alder reactions.

    1,3-Cyclopentadiene, 5,5-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups. It exhibits different reactivity due to the electronic effects of the substituents.

    Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of resins and as a precursor to other cyclopentadiene derivatives.

Uniqueness

1,3-Cyclopentadiene, 5,5-diethoxy- is unique due to the presence of the ethoxy groups, which can influence its chemical reactivity and physical properties. These groups can provide steric hindrance and electronic effects that differentiate it from other cyclopentadiene derivatives.

Properties

IUPAC Name

5,5-diethoxycyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-10-9(11-4-2)7-5-6-8-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWDMAWHTLVILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483350
Record name 1,3-Cyclopentadiene, 5,5-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2931-32-0
Record name 1,3-Cyclopentadiene, 5,5-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclopentadiene, 5,5-diethoxy-
Reactant of Route 2
1,3-Cyclopentadiene, 5,5-diethoxy-
Reactant of Route 3
1,3-Cyclopentadiene, 5,5-diethoxy-
Reactant of Route 4
1,3-Cyclopentadiene, 5,5-diethoxy-
Reactant of Route 5
1,3-Cyclopentadiene, 5,5-diethoxy-
Reactant of Route 6
1,3-Cyclopentadiene, 5,5-diethoxy-

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